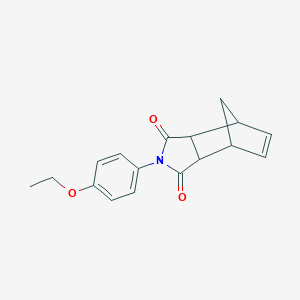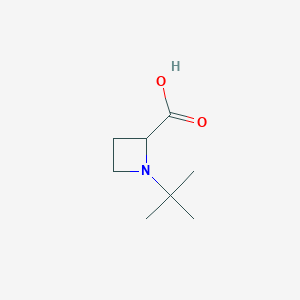
1-Nitro-2-octanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nitro-2-octanone is a chemical compound that belongs to the class of nitroketones. It is a yellowish crystalline solid that is used in various scientific research applications. This compound has gained significant attention due to its unique chemical and biological properties.
Wirkmechanismus
The mechanism of action of 1-Nitro-2-octanone is not fully understood. However, it is believed that the compound induces apoptosis in cancer cells by activating the caspase pathway. It has also been suggested that this compound inhibits the growth of bacteria by disrupting their cell membrane.
Biochemical and Physiological Effects
1-Nitro-2-octanone has been shown to have various biochemical and physiological effects. It has been reported to induce oxidative stress in cancer cells, leading to apoptosis. Additionally, this compound has been shown to inhibit the growth of bacteria by disrupting their cell membrane. However, the exact mechanism of action of this compound on the human body is not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-Nitro-2-octanone in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a potential candidate for the development of new antitumor agents. Additionally, this compound has been shown to have antibacterial properties, which could be useful in the development of new antibiotics.
However, there are also limitations to using 1-Nitro-2-octanone in lab experiments. One of the main limitations is its toxicity. This compound is highly toxic and can cause harm to humans if not handled properly. Additionally, the exact mechanism of action of this compound is not fully understood, which makes it difficult to predict its effects on the human body.
Zukünftige Richtungen
There are several future directions for the study of 1-Nitro-2-octanone. One potential direction is the development of new antitumor agents based on the chemical structure of this compound. Additionally, further research could be conducted to investigate the antibacterial properties of this compound and its potential use in the development of new antibiotics. Furthermore, the toxicity of this compound could be further studied to better understand its effects on the human body.
Conclusion
In conclusion, 1-Nitro-2-octanone is a chemical compound that has gained significant attention due to its unique chemical and biological properties. It has been used in various scientific research applications, including as a potential antitumor agent and as an antibacterial agent. While the exact mechanism of action of this compound is not fully understood, it has been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria. However, the toxicity of this compound is a limitation to its use in lab experiments. There are several future directions for the study of 1-Nitro-2-octanone, including the development of new antitumor agents and the investigation of its antibacterial properties.
Synthesemethoden
The synthesis of 1-Nitro-2-octanone can be achieved by the reaction of 2-octanone with nitric acid and sulfuric acid. The reaction takes place at a temperature of around 50°C, and the product is obtained by recrystallization from ethanol. The yield of this reaction is around 60%.
Wissenschaftliche Forschungsanwendungen
1-Nitro-2-octanone has been used in various scientific research applications. It has been studied as a potential antitumor agent due to its ability to induce apoptosis in cancer cells. It has also been investigated for its antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. Furthermore, this compound has been used in the synthesis of novel organic compounds, including nitroalkenes and nitroalkanes.
Eigenschaften
CAS-Nummer |
16067-01-9 |
|---|---|
Produktname |
1-Nitro-2-octanone |
Molekularformel |
C8H15NO3 |
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
1-nitrooctan-2-one |
InChI |
InChI=1S/C8H15NO3/c1-2-3-4-5-6-8(10)7-9(11)12/h2-7H2,1H3 |
InChI-Schlüssel |
CRGCBMPLEALRLX-UHFFFAOYSA-N |
SMILES |
CCCCCCC(=O)C[N+](=O)[O-] |
Kanonische SMILES |
CCCCCCC(=O)C[N+](=O)[O-] |
Andere CAS-Nummern |
16067-01-9 |
Synonyme |
1-Nitro-2-octanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



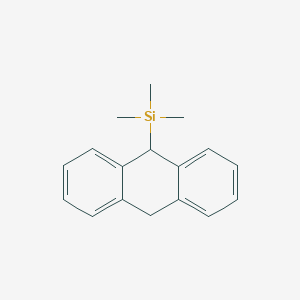
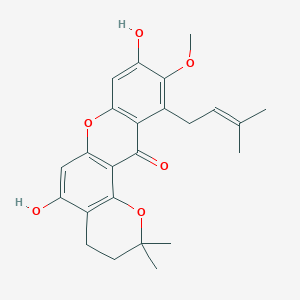





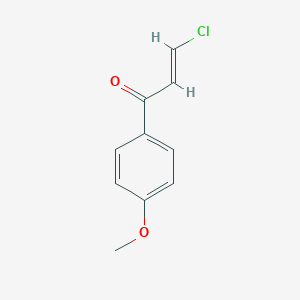
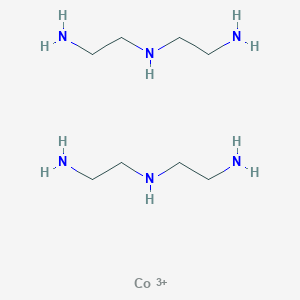
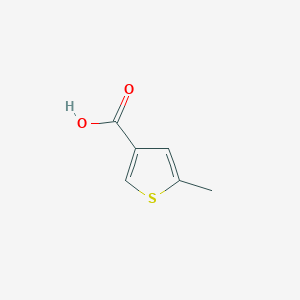
![2-Trichlorosilylbicyclo[2.2.1]heptane](/img/structure/B102793.png)

